![molecular formula C17H25NO5S B2420259 9-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328316-25-1](/img/structure/B2420259.png)
9-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, also known as MDL 72974A, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for various research purposes.
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
- The compound was involved in a study exploring the Ritter reaction, synthesizing various spirocyclic systems and 3,4-dihydroisoquinoline derivatives (Rozhkova, Galata, Vshivkova, & Shklyaev, 2013).
- Another study developed a Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, contributing to the field of spiromorpholinotetrahydropyran derivatives synthesis (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Biological Evaluation and Pharmaceutical Applications
- N-(2-Dimethylaminopropyl)-9,9-dimethyl-9-sila-3-azaspiro[5.5]undecane, a related compound, showed cytotoxic action against human cancer cells in tissue culture, indicating potential pharmaceutical applications (Rice, Sheth, & Wheeler, 1973).
Synthesis of Specialized Compounds
- The synthesis of 9-(2-hydroxyethyl)-7,11-dioxaspiro[5.5]undecane, an intermediate in antiviral acyclonucleosides preparation, demonstrates the compound's role in the creation of specialized chemical entities (Pardhasaradhi, Nair, Kumar, & Srinivas, 1998).
Material Science and Polymer Research
- Research on condensation polymers from 3,9‐bis(7‐carbomethoxyheptyl)‐2,4,8,10‐tetraoxaspiro[5.5]undecane led to the development of linear poly(amide-acetals), showcasing the compound's utility in materials science (Pryde, Moore, Teeter, & Cowan, 1962).
Properties
IUPAC Name |
9-(2-methoxy-4,5-dimethylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-11-15(21-3)16(12-14(13)2)24(19,20)18-7-5-17(6-8-18)22-9-4-10-23-17/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJDPYUYHGMSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
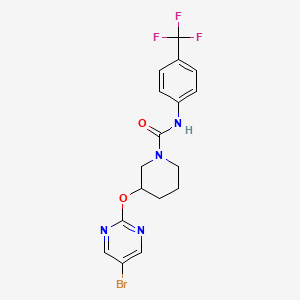
![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)

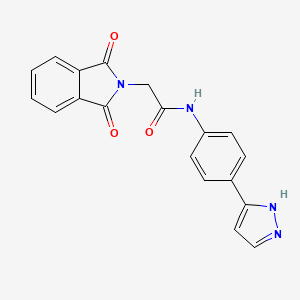
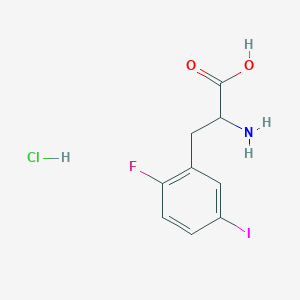
![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)
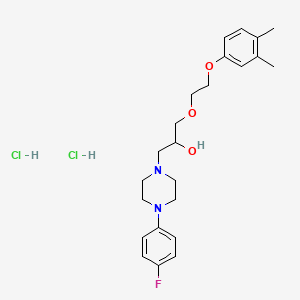
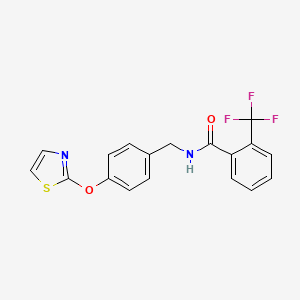

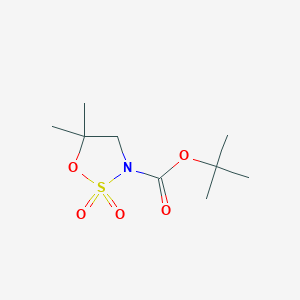
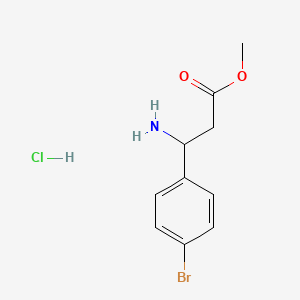
![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)
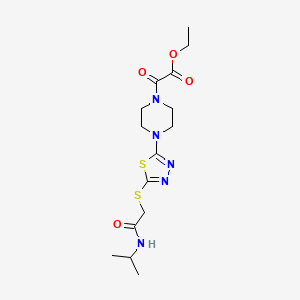
![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)
